1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole
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Overview
Description
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a methylsulfanyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of chlorinated phenyl groups: This step involves the substitution reactions where chlorinated benzene derivatives are introduced to the imidazole ring.
Addition of the methylsulfanyl group: This is usually done through nucleophilic substitution reactions where a methylsulfanyl group is added to the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorinated phenyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The chlorinated phenyl groups and the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole: Lacks the additional chlorinated phenyl group.
1-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole: Lacks the 3-chlorophenyl group.
1-(3-chlorophenyl)-5-phenyl-2-(methylsulfanyl)-1H-imidazole: Lacks the additional chlorination on the phenyl group.
Uniqueness
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole is unique due to the presence of both 3-chlorophenyl and 3,4-dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2S/c1-22-16-20-9-15(10-5-6-13(18)14(19)7-10)21(16)12-4-2-3-11(17)8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCJTJYWOIOFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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